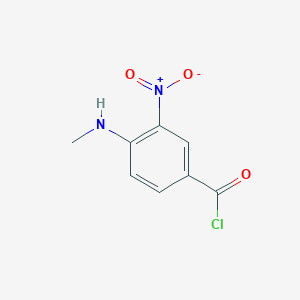

4-(Methylamino)-3-nitrobenzoyl chloride

Overview

Description

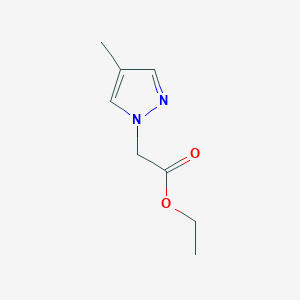

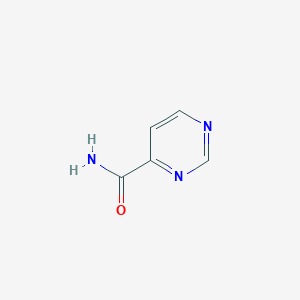

4-(Methylamino)-3-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C8H7ClN2O3 and its molecular weight is 214.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-(Methylamino)-3-nitrobenzoyl chloride is involved in the synthesis of various pharmaceutical compounds. For example, it is used in the synthesis of Dabigatran Etexilate, an anticoagulant medication. This process involves a series of reactions including condensation, reduction, amidation, and acylation, demonstrating the compound's utility in complex organic syntheses (Duan Yumin, 2010).

Photodegradable Polyamide Production

This compound is also key in producing photodegradable and thermally stable polyamides, which have potential applications in microelectronics. Its ability to undergo efficient photodegradation while retaining solubility characteristics is significant for materials science (T. Mathew et al., 1993).

Creation of Derivative Compounds

Various nitrogen heterocycles can react with this compound to form corresponding derivatives. This includes the synthesis of compounds like N,N′-bis(4-methylamino-3-nitrobenzyl)urea, showcasing its versatility in creating diverse chemical structures (A. A. Harutyunyan, 2016).

Spectroscopic and Computational Studies

4-(Methylamino)-3-nitrobenzoic acid, closely related to this compound, has been studied using spectroscopic techniques and computational methods. These studies provide insight into the structural and electronic properties of the compound, which are valuable for understanding its behavior in various chemical reactions (M. Julie et al., 2019).

Enhancement of Analytical Methods

It also finds application in enhancing analytical methods. For instance, it has been used in the direct determination of certain compounds by high-performance liquid chromatography, indicating its importance in analytical chemistry (Hongyan Li et al., 1995).

Synthesis of Novel Polyamides

This compound is instrumental in synthesizing novel polyamides with applications in various fields. Its role in creating polymers with unique properties, such as enhanced solubility and thermal stability, is noteworthy (H. Ebadi & S. Mehdipour‐Ataei, 2010).

Mechanism of Action

- These interactions may involve calcium channels and muscarinic receptors, although the exact details remain uncertain .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Properties

IUPAC Name |

4-(methylamino)-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRZLGQEZXAOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591689 | |

| Record name | 4-(Methylamino)-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82357-48-0 | |

| Record name | 4-(Methylamino)-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(Methylamino)-3-nitrobenzoyl chloride synthesized and what is its role in Dabigatran etexilate production?

A: this compound [] is synthesized from 4-chlorotoluene through a multi-step process involving oxidation, nitration, amination, and finally, chlorination. This compound serves as a critical intermediate in the synthesis of Dabigatran etexilate []. It reacts with 3-(pyridin-2-ylamino)propionic acid ethyl ester, ultimately leading to the formation of Dabigatran etexilate after several subsequent reactions, including condensation, reduction, amidation, cyclization, amidination, and acylation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)